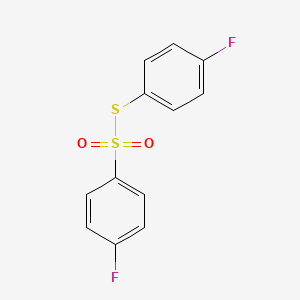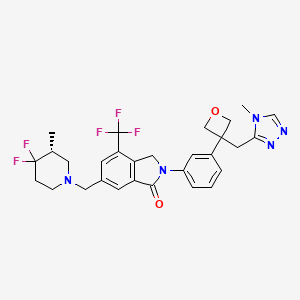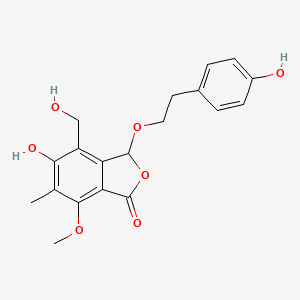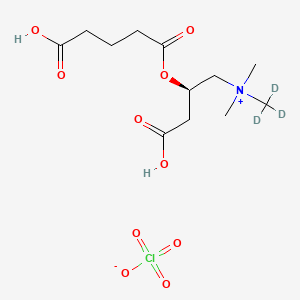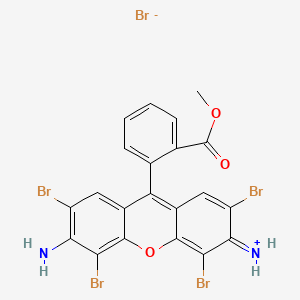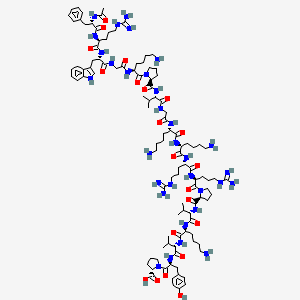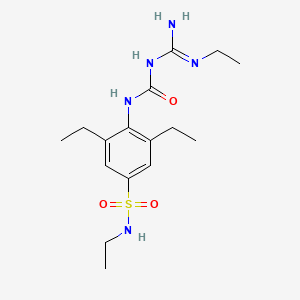
(2R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is a nucleoside analog Nucleoside analogs are molecules that resemble natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a protected sugar moiety and a purine base.
Glycosylation Reaction: The protected sugar is reacted with the purine base under acidic or basic conditions to form the nucleoside analog. Common reagents used in this step include Lewis acids like trimethylsilyl trifluoromethanesulfonate or bases like sodium hydride.
Deprotection: The protecting groups on the sugar moiety are removed using specific reagents, such as acids or bases, to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine base or the hydroxymethyl group, leading to the formation of reduced analogs.
Substitution: The chlorine atom on the purine base can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted nucleoside analogs with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its interactions with enzymes and nucleic acids. It serves as a tool to investigate the mechanisms of DNA and RNA synthesis and repair.
Medicine
In medicine, this compound is explored for its potential as an antiviral and anticancer agent. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its versatility and potential therapeutic benefits make it a valuable candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of (2R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal processes of DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell growth. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, and interferes with their function.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used to treat herpes virus infections.
Ganciclovir: Another nucleoside analog used to treat cytomegalovirus infections.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Uniqueness
(2R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is unique due to its specific structural features, such as the presence of a chlorine atom on the purine base and a methoxy group on the sugar moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C11H14ClN5O4 |
|---|---|
Molecular Weight |
315.71 g/mol |
IUPAC Name |
(2R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C11H14ClN5O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H2,13,15,16)/t4-,6?,7+,10-/m1/s1 |
InChI Key |
MDXXTTIZSFJMOD-HMEJCUHCSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(N=C3Cl)N |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
